molecular formula C19H10F6 B13742502 1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene

1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene

Cat. No.: B13742502
M. Wt: 352.3 g/mol
InChI Key: ZIXHUYLMHWOVLJ-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. The incorporation of fluorine atoms significantly alters the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

One common method is the radical trifluoromethylation, which involves the addition of trifluoromethyl groups to carbon-centered radical intermediates . This process can be carried out under specific reaction conditions, such as the presence of radical initiators and suitable solvents.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques like microwave irradiation can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include radical initiators, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can influence the compound’s electronic properties, allowing it to participate in specific chemical reactions. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a reactant in radical reactions .

Comparison with Similar Compounds

1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene can be compared with other fluorinated aromatic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C19H10F6

Molecular Weight

352.3 g/mol

IUPAC Name

1,2,3-trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene

InChI

InChI=1S/C19H10F6/c20-13-5-1-11(2-6-13)19(25,12-3-7-14(21)8-4-12)15-9-10-16(22)18(24)17(15)23/h1-10H

InChI Key

ZIXHUYLMHWOVLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=C(C(=C(C=C3)F)F)F)F)F

Origin of Product

United States

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